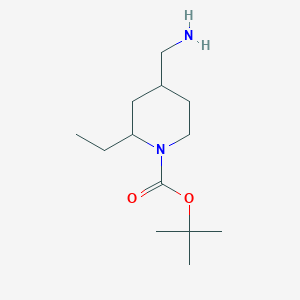

tert-Butyl 4-(aminomethyl)-2-ethylpiperidine-1-carboxylate

Description

tert-Butyl 4-(aminomethyl)-2-ethylpiperidine-1-carboxylate (CAS: 1780344-72-0) is a piperidine derivative with a molecular formula of C₁₃H₂₆N₂O₂ and a molecular weight of 242.36 g/mol . The compound features a tert-butyl carbamate (Boc) protecting group at the 1-position of the piperidine ring, an aminomethyl group at the 4-position, and an ethyl substituent at the 2-position.

However, structural analogs suggest that the compound’s solubility and crystallinity are influenced by hydrogen bonding from the aminomethyl group and hydrophobic interactions from the ethyl and tert-butyl moieties .

Properties

Molecular Formula |

C13H26N2O2 |

|---|---|

Molecular Weight |

242.36 g/mol |

IUPAC Name |

tert-butyl 4-(aminomethyl)-2-ethylpiperidine-1-carboxylate |

InChI |

InChI=1S/C13H26N2O2/c1-5-11-8-10(9-14)6-7-15(11)12(16)17-13(2,3)4/h10-11H,5-9,14H2,1-4H3 |

InChI Key |

WIHMINITZZPBMJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CC(CCN1C(=O)OC(C)(C)C)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(aminomethyl)-2-ethylpiperidine-1-carboxylate typically involves the reaction of tert-butyl 4-(bromomethyl)-2-ethylpiperidine-1-carboxylate with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process . This method allows for precise control of reaction parameters, leading to higher purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(aminomethyl)-2-ethylpiperidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

Reduction: Reduced derivatives with primary or secondary amines.

Substitution: Substituted piperidine derivatives with various functional groups.

Scientific Research Applications

tert-Butyl 4-(aminomethyl)-2-ethylpiperidine-1-carboxylate has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.

Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(aminomethyl)-2-ethylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

tert-Butyl [4,4'-bipiperidine]-1-carboxylate (CAS: 171049-35-7)

- Structure : Contains a bipiperidine core with a Boc group.

- Key Differences: Lacks the aminomethyl and ethyl substituents but includes a second piperidine ring.

- Implications: The bipiperidine structure increases molecular rigidity and may enhance binding affinity in receptor-targeted applications compared to the monocyclic target compound .

1-Boc-4-(3-aminopropyl)piperidine (CAS: 171049-32-4)

- Structure: Features a 3-aminopropyl chain at the 4-position.

- Key Differences: The longer alkyl chain (3-aminopropyl vs.

- Applications : Likely superior in forming supramolecular aggregates or chelating metal ions due to extended amine functionality .

Fluorinated Analogs

tert-Butyl 4-(aminomethyl)-3-fluoropiperidine-1-carboxylate (CAS: 1303972-96-4)

- Structure : Fluorine atom at the 3-position of the piperidine ring.

- Hydrogen Bonding: Fluorine acts as a weak hydrogen bond acceptor, which may reduce crystallinity compared to the non-fluorinated target compound .

tert-Butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate (CAS: 620611-27-0)

- Structure: Fluorine at the 4-position adjacent to the aminomethyl group.

Aromatic and Heterocyclic Derivatives

tert-Butyl 4-(4-chlorophenyl)piperidine-1-carboxylate (CAS: 877399-73-0)

tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (CAS: PK03447E-1)

- Structure : Pyridine ring fused at the 4-position.

Pyrrolidine and Spirocyclic Analogs

(S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate (CAS: 239483-09-1)

tert-Butyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate (CAS: 150349-65-8)

- Structure : Spirocyclic system with two nitrogen atoms.

- Complexity : The spiro architecture offers unique three-dimensional geometry, advantageous in drug design for targeting specific conformations .

Data Table: Comparative Analysis of Key Compounds

| Compound Name (CAS) | Molecular Formula | Molecular Weight | Key Substituents | Notable Properties |

|---|---|---|---|---|

| Target Compound (1780344-72-0) | C₁₃H₂₆N₂O₂ | 242.36 | 4-(aminomethyl), 2-ethyl | Aliphatic, moderate H-bond donor |

| [4,4'-Bipiperidine] analog (171049-35-7) | C₁₅H₂₆N₂O₂ | 278.38 | Bipiperidine core | Rigid, high binding affinity |

| 3-Fluoro analog (1303972-96-4) | C₁₂H₂₂FN₂O₂ | 260.32 | 3-Fluoro, 4-(aminomethyl) | Enhanced metabolic stability |

| 4-Chlorophenyl analog (877399-73-0) | C₁₆H₂₂ClNO₂ | 295.80 | 4-Chlorophenyl | Lipophilic, π-π stacking capability |

| Spirocyclic analog (150349-65-8) | C₁₄H₂₅N₂O₂ | 253.36 | Spiro[5.6]dodecane | 3D geometry, niche applications |

Research Findings and Implications

- Electronic Effects : Fluorinated analogs (e.g., CAS 1303972-96-4) exhibit improved metabolic stability due to fluorine’s electron-withdrawing nature, making them preferable in pharmaceutical design .

- Steric vs. Flexibility : Compounds with bulkier substituents (e.g., 4-fluorobenzyl in CAS 620611-27-0) show reduced conformational flexibility, which may limit their utility in dynamic binding environments .

Biological Activity

Introduction

Tert-butyl 4-(aminomethyl)-2-ethylpiperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

| Property | Details |

|---|---|

| Molecular Formula | C12H24N2O3 |

| Molecular Weight | 228.29 g/mol |

| IUPAC Name | This compound |

| InChI Key | URMQWOYCVVKWNZ-QMMMGPOBSA-N |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound is known to bind to specific receptors and enzymes, influencing several biological pathways:

- Enzyme Inhibition : The compound exhibits inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's disease .

- Signal Transduction Modulation : It can alter signal transduction pathways, potentially affecting cell proliferation and apoptosis.

These interactions suggest that the compound may have applications in treating conditions related to neurotransmitter dysfunction.

1. Neurodegenerative Diseases

Research indicates that this compound may have potential in treating Alzheimer's disease by inhibiting AChE and butyrylcholinesterase (BuChE) enzymes. This dual inhibition can enhance cholinergic signaling, which is often impaired in neurodegenerative conditions .

2. Cancer Therapy

The compound has shown promise in cancer therapy through its ability to induce apoptosis in cancer cells. Studies have demonstrated that it can enhance cytotoxicity against various cancer cell lines, suggesting a potential role as an anticancer agent .

3. Antimicrobial Activity

Preliminary studies have indicated that the compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics .

Study 1: Neuroprotective Effects

A study published in MDPI explored the neuroprotective effects of piperidine derivatives, including this compound. The findings suggested that these compounds can cross the blood-brain barrier and exhibit significant AChE inhibition, leading to improved cognitive function in animal models .

Study 2: Anticancer Activity

In another study, researchers evaluated the anticancer properties of various piperidine derivatives. This compound demonstrated enhanced cytotoxic effects against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. This suggests its potential as a lead compound for developing new cancer therapies .

Study 3: Antimicrobial Properties

Research investigating the antimicrobial activity of piperidine derivatives indicated that this compound exhibited significant inhibition against several bacterial strains, warranting further exploration as a novel antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl 4-(aminomethyl)-2-ethylpiperidine-1-carboxylate, and what factors critically influence reaction yield?

- Methodological Answer : Synthesis typically involves Boc protection of the piperidine nitrogen, followed by functionalization at the 4-position. Key steps include nucleophilic substitution or reductive amination for introducing the aminomethyl and ethyl groups. Critical parameters include:

- Temperature control : Excessive heat may lead to Boc-group cleavage (common in tert-butyl carbamates) .

- Catalyst selection : Palladium or nickel catalysts for hydrogenation steps to reduce intermediates .

- Purification : Silica gel chromatography or recrystallization to isolate the product from byproducts (e.g., deprotected amines) .

Q. Which analytical techniques are most effective for purity assessment and structural confirmation of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and Boc-group integrity .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection to quantify purity (>95% threshold for research use) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C15H28N2O2, theoretical MW: 268.40) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles, as the compound’s toxicity profile is not fully characterized .

- Ventilation : Use fume hoods to avoid inhalation of fine particles, given the lack of GHS classification data .

- Waste Disposal : Segregate waste and consult institutional guidelines for amine-containing compounds .

Advanced Research Questions

Q. How can contradictions in reported pharmacological activities of derivatives be resolved?

- Methodological Answer :

- Comparative assays : Use standardized in vitro models (e.g., enzyme inhibition or receptor-binding assays) to validate activity across independent labs .

- Structure-Activity Relationship (SAR) studies : Modify the ethyl or aminomethyl groups to isolate contributing moieties .

- Computational docking : Predict binding modes to biological targets (e.g., kinases or GPCRs) using molecular modeling software .

Q. What role does stereochemistry play in this compound’s interaction with biological targets?

- Methodological Answer :

- Chiral resolution : Use chiral HPLC or enzymatic methods to separate enantiomers (e.g., if the ethyl group introduces a stereocenter) .

- X-ray crystallography : Determine absolute configuration and correlate with activity (as demonstrated for similar piperidine derivatives) .

- Pharmacokinetic profiling : Compare enantiomers’ metabolic stability and target affinity in vitro .

Q. What experimental strategies assess the environmental impact of this compound?

- Methodological Answer :

- Biodegradation assays : OECD 301/302 guidelines to evaluate persistence in soil/water, given no existing ecotoxicity data .

- Bioaccumulation potential : Measure logP (predicted ~2.1) to estimate lipid solubility and environmental mobility .

- Toxicity screening : Use Daphnia magna or algae models for acute toxicity thresholds .

Data Gaps and Recommendations

- Synthetic yield optimization : Explore microwave-assisted synthesis to reduce reaction times .

- Toxicological profiling : Conduct Ames tests for mutagenicity and in vivo acute toxicity studies .

- Target identification : Screen against kinase libraries or epigenetic targets (e.g., HDACs) due to structural similarity to bioactive piperidines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.